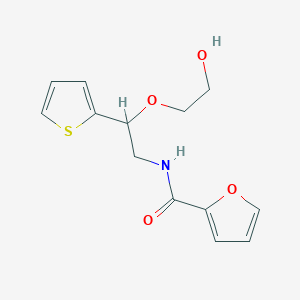

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-5-7-18-11(12-4-2-8-19-12)9-14-13(16)10-3-1-6-17-10/h1-4,6,8,11,15H,5,7,9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXISQQIMYYLCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews existing literature on its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and a hydroxyethoxy group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Antibacterial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial activity. For example, a study on related Schiff base molecules demonstrated:

- Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria:

- Staphylococcus aureus: MIC 15.625–62.5 μM

- Enterococcus faecalis: MIC 62.5–125 μM

- These compounds showed bactericidal action by inhibiting protein synthesis and nucleic acid production .

Antifungal Properties

The compound's antifungal activity has also been evaluated. In comparative studies, certain derivatives showed:

- Inhibition Rates (IR) against Aspergillus flavus: up to 87% with MIC values around 15.62 μg/mL.

- The activity was notably higher than standard antifungal agents like nystatin .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, related furan derivatives have been shown to inhibit cancer cell proliferation effectively:

- IC50 Values : Some derivatives exhibited IC50 values as low as 1.55 μM against specific cancer cell lines, indicating potent activity .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as reversible covalent inhibitors of key enzymes such as SARS-CoV-2 main protease (M pro), showcasing their potential in antiviral applications .

- Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 399.44 g/mol

- CAS Number : 2034483-42-4

The compound features a unique structural configuration that includes a furan ring, thiophene moiety, and a hydroxyl group, which contribute to its biological activity and solubility properties.

Research indicates that N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide exhibits various biological activities:

-

Anticancer Activity

- The compound has shown significant effects against multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma).

- Mechanisms include:

- Induction of Apoptosis : Promotes programmed cell death in cancer cells by modulating mitochondrial pathways.

- Cell Cycle Arrest : Causes S-phase arrest, inhibiting cancer cell proliferation.

-

Antimicrobial Activity

- Exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

- Potential antifungal properties have also been documented, indicating broader antimicrobial applications.

-

Antioxidant Properties

- The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Studies

A study published in 2023 examined the anticancer properties of thiophene derivatives similar to this compound. The derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2 .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study highlighted how modifications to the thiophene and furan rings influence biological activity. For instance, compounds with hydroxyl substitutions exhibited enhanced solubility and improved interaction with biological targets, suggesting that structural optimization could lead to more potent derivatives .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induces apoptosis, causes cell cycle arrest |

| Antimicrobial | Moderate | Inhibits bacterial growth |

| Antioxidant | Significant | Reduces oxidative stress |

Preparation Methods

Bromination of Thiophene

Thiophene undergoes regioselective bromination at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 0–5°C. The reaction yields 2-bromothiophene , a critical intermediate for subsequent Grignard reactions.

- Solvent : Dichloromethane

- Brominating Agent : Br₂/HBr mixture (1:1.16 molar ratio)

- Temperature : 0°C

- Yield : ~85% (reported for analogous brominations)

Grignard Reaction with Ethylene Oxide

2-Bromothiophene reacts with magnesium chips in tetrahydrofuran (THF) to form the Grignard reagent, which is then treated with ethylene oxide to introduce the hydroxyethoxy group. Acidic workup (10–30% H₂SO₄) yields 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethanol .

Optimization Notes :

Conversion to Ethylamine via Ammonolysis

The ethanol intermediate undergoes esterification (e.g., with acetic anhydride) followed by pressurized ammonolysis in methanol/NH₃ at 60–80°C. This two-step sequence generates 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine .

Critical Parameters :

- Ammonia Concentration : 2–7M NH₃ in methanol ensures complete conversion.

- Pressure : 2–4 atm accelerates reaction kinetics.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling and Amidation

An alternative approach leverages palladium-mediated couplings to assemble the thiophene-ethyl-hydroxyethoxy moiety.

Suzuki-Miyaura Coupling for Thiophene-Ethylene Oxide Integration

2-Bromothiophene participates in a Suzuki coupling with ethylene oxide-derived boronic esters using Pd(PPh₃)₄ as a catalyst. This step forms the 2-(2-hydroxyethoxy)thiophene segment.

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : NaHCO₃ (aqueous)

- Solvent : 1,2-Dimethoxyethane

- Temperature : 80°C, 18 hours

Reductive Amination for Ethylamine Formation

The hydroxyethoxy-thiophene intermediate reacts with furan-2-carboxaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding amine. Subsequent amidation with furan-2-carbonyl chloride yields the target compound.

Key Considerations :

- Reducing Agent : NaBH(OAc)₃ minimizes over-reduction.

- Solvent : Dichloromethane or THF optimizes reaction homogeneity.

Comparative Analysis of Synthetic Methods

Advantages of Route 1 :

- Avoids expensive palladium catalysts.

- Utilizes widely available Grignard reagents.

Advantages of Route 2 :

- Fewer steps (3 vs. 4).

- Higher regioselectivity in coupling reactions.

Reaction Optimization and Troubleshooting

Bromination Side Reactions

Excess bromine or elevated temperatures (>10°C) lead to di- or tribrominated thiophene byproducts. Mitigation involves strict temperature control (-10–10°C) and stoichiometric bromine.

Grignard Reactivity Issues

Moisture contamination deactivates the Grignard reagent. Anhydrous solvents (THF, diethyl ether) and argon atmospheres are essential.

Palladium Catalyst Deactivation

Phosphine ligands (PPh₃) stabilize Pd(0) species, preventing aggregation. Adding fresh ligand (10 mol%) mid-reaction improves yields in prolonged syntheses.

Analytical Characterization

While spectral data for the target compound remains undisclosed in public sources, analogous compounds provide benchmarks:

Q & A

Q. What are the established synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide?

The compound is typically synthesized via amide bond formation between 2-furoyl chloride and amine-containing intermediates. For example, describes refluxing 2-furoyl chloride with amino derivatives (e.g., 2-aminoanthraquinone) at 120°C for 18 hours, followed by stirring in 1,4-dioxane for 24 hours. Purification involves recrystallization from chloroform/methanol . Similar methods in use acetonitrile as a solvent under reflux conditions for 1 hour, yielding crystalline products .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify proton environments and carbon backbone (e.g., aromatic protons at δ 6.75–8.07 ppm in ) .

- FT-IR : Confirms functional groups (e.g., C=Oamide at ~1650 cm⁻¹ and C=S at ~1265 cm⁻¹ in thiourea derivatives) .

- Mass spectrometry (MS) : Exact mass determination (e.g., m/z 433.2689 in ) ensures molecular formula accuracy .

Q. What preliminary biological activities have been reported for related furan-2-carboxamide derivatives?

and highlight anticancer and antiviral potential. For instance, furyl-carboxamide derivatives exhibit cytotoxicity via DNA intercalation, while docking studies suggest interactions with viral polymerase active sites .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization may involve:

Q. What strategies address discrepancies in spectroscopic data for furan-2-carboxamide derivatives?

Contradictions in NMR or IR data may arise from:

Q. How does computational modeling support the design of bioactive derivatives?

Molecular docking ( ) identifies binding poses in targets like viral DNA polymerase. For example, furan-2-carboxamide derivatives exhibit hydrogen bonding with catalytic residues (e.g., Asp168 in monkeypox virus polymerase), guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.